cis-Abienol
Overview
Description
cis-Abienol: is a natural diterpene-diol compound, primarily found in the balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum). It is a bicyclic tertiary labdanoid diterpene alcohol, known for its role as a fragrance precursor in oriental tobaccos and cigars .
Mechanism of Action
Target of Action
cis-Abienol, a labdane diterpenoid, is abundantly produced in the trichome secretion of Nicotiana spp . The primary targets of this compound are the antioxidant enzymes and defensive signal transduction pathways in plants . It plays a crucial role in inducing resistance against bacterial wilt in plants .
Mode of Action
This compound interacts with its targets by enhancing the activity of antioxidant enzymes and stimulating the defensive signal transduction in plant roots . This leads to the upregulation of genes involved in the mitogen-activated protein kinase cascade . It also upregulates the expression of JAZ genes and increases the content of jasmonic acid (JA) and salicylic acid (SA), which control the expression of flavonoid biosynthetic genes and the content of phytoalexins in plant roots .
Biochemical Pathways
This compound affects the JA and SA signalling pathways. The compound’s action mainly depends on the JA signalling pathway, and the SA signalling pathway is also involved in this process . These pathways control the expression of flavonoid biosynthetic genes and the content of phytoalexins in plant roots .
Pharmacokinetics
It is known that applying this compound to the roots is the most effective approach for inducing tomato bacterial wilt resistance . The optimal concentration is 60 μg/mL, and 2–3 consecutive applications with 3–6 days intervals are sufficient to induce the bacterial wilt resistance of tomato plants .
Result of Action
The result of this compound’s action is the induction of resistance against bacterial wilt in plants . This is achieved through the enhancement of antioxidant enzyme activity, stimulation of defensive signal transduction in plant roots, and upregulation of genes involved in the mitogen-activated protein kinase cascade .
Biochemical Analysis
Biochemical Properties
cis-Abienol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it enhances the antioxidant enzyme activity and stimulates the defensive signal transduction in tomato roots . This leads to the upregulation of genes involved in the mitogen-activated protein kinase cascade .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it upregulates the expression of JAZ genes and increases the content of jasmonic acid (JA) and salicylic acid (SA), which control the expression of flavonoid biosynthetic genes and the content of phytoalexins in tomato roots .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The resistance induced by this compound mainly depends on the JA signalling pathway, and the SA signalling pathway is also involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of cis-Abienol from geranylgeranyl diphosphate involves two main steps. The first step is initiated by a carbon–carbon protonation, catalyzed by a class II diterpene synthase, leading to a cyclic diterpene diphosphate intermediate called labda-13-en-8-ol diphosphate . The second step involves the conversion of this intermediate to this compound by a specific enzyme, this compound synthase .
Industrial Production Methods: Industrial production of this compound has been improved through microbial processes. For instance, Escherichia coli has been genetically modified to enhance the production of this compound by introducing an exogenous mevalonate pathway . This method has achieved significant yields, making it a viable alternative to traditional extraction methods from plants .
Chemical Reactions Analysis
Types of Reactions: cis-Abienol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce this compound.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
cis-Abienol has a wide range of scientific research applications:
Comparison with Similar Compounds
cis-Abienol can be compared with other similar compounds, such as sclareol and diterpene resin acids:
Sclareol: Like this compound, sclareol is a labdane diterpenoid found in plants.
Diterpene Resin Acids: These compounds, found in conifers, play critical roles in plant defense against insects and pathogens.
Uniqueness of this compound: Its production through microbial processes also highlights its sustainability and environmental benefits .
Biological Activity
cis-Abienol is a sesquiterpene alcohol primarily derived from various plant species, particularly conifers. Its biological activities have garnered attention for potential applications in agriculture and medicine. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on plant disease resistance, and metabolic pathways involved in its biosynthesis.
This compound has a molecular formula of C15H26O and is characterized by its unique structure that includes a hydroxyl group. This structure contributes to its reactivity and biological functions.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance, a study reported that this compound exhibited significant in vitro activity against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. The optimal conditions for its application were determined through pot-inoculation experiments, establishing effective concentrations and treatment intervals for enhancing plant resistance to this pathogen .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Ralstonia solanacearum | 100 µg/mL | |
Escherichia coli | 200 µg/mL | |
Staphylococcus aureus | 150 µg/mL |
Induction of Plant Resistance
This compound has been shown to enhance the defense mechanisms in tomato plants. The compound induces the expression of defense-related genes and increases the activity of defense enzymes such as catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD). These enzymes play crucial roles in mitigating oxidative stress and enhancing plant resilience against pathogens .
Table 2: Effects of this compound on Defense Enzyme Activity
Enzyme | Activity Level (U/mg protein) | Reference |
---|---|---|
Catalase | Increased by 50% | |
Peroxidase | Increased by 40% | |
Superoxide Dismutase | Increased by 30% |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Signal Transduction : this compound enhances salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are critical for plant defense responses. It was observed that genes related to SA synthesis were upregulated, while gibberellin biosynthesis genes were downregulated, indicating a shift towards defense over growth .
- Reactive Oxygen Species (ROS) Production : Treatment with this compound leads to increased ROS levels, which act as signaling molecules to activate defense responses in plants. The upregulation of calcium-binding proteins suggests that calcium signaling may also play a role in mediating these responses .
Case Studies
One notable case study involved the application of this compound on tomato seedlings infected with R. solanacearum. The study found that seedlings treated with this compound showed a significant reduction in disease severity compared to untreated controls. Additionally, treated plants exhibited enhanced growth parameters like root length and biomass accumulation, suggesting that this compound not only combats pathogens but also promotes overall plant health .
Biosynthesis Pathways
The biosynthesis of this compound can be enhanced through metabolic engineering techniques. Recent research demonstrated the successful production of this compound using genetically modified E. coli strains that overexpressed key enzymes involved in its biosynthetic pathway. This method yielded higher concentrations of this compound compared to traditional extraction methods .
Table 3: Biosynthetic Pathway Overview
Enzyme | Function |
---|---|
IspA | Catalyzes the first step in terpenoid synthesis |
CrtE | Converts geranylgeranyl pyrophosphate to farnesyl pyrophosphate |
Lpps | Synthesizes sclareol from farnesyl pyrophosphate |
Properties
IUPAC Name |
(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZVCYBIABTSJR-SZAPHMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301035611 | |
Record name | cis-Abienol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301035611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17990-16-8, 25578-83-0 | |
Record name | (+)-cis-Abienol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17990-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-Abienol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abienol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025578830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Abienol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301035611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,4aS,8aS)-Decahydro-2,5,5,8a-tetramethyl-1-[(2Z)-3-methyl-2,4-pentadien-1-yl]-2-naphthalenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABIENOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77970B04CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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